2-chloro-5-iodo-N-(4-nitrophenyl)benzamide
Overview
Description
2-chloro-5-iodo-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, iodo, and nitro functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-iodo-N-(4-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzamide precursor followed by halogenation reactions. The nitration step introduces the nitro group, while subsequent halogenation steps introduce the chloro and iodo groups. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and halogenating agents like iodine and chlorine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-iodo-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloro or iodo groups.
Reduction: Formation of 2-chloro-5-iodo-N-(4-aminophenyl)benzamide.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2-chloro-5-iodo-N-(4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-iodo-N-(4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-iodo-N-(4-aminophenyl)benzamide: A reduced form with an amino group instead of a nitro group.
2-chloro-5-iodo-N-(4-methylphenyl)benzamide: A derivative with a methyl group instead of a nitro group.
2-chloro-5-iodo-N-(4-hydroxyphenyl)benzamide: A derivative with a hydroxy group instead of a nitro group.
Uniqueness
2-chloro-5-iodo-N-(4-nitrophenyl)benzamide is unique due to the combination of chloro, iodo, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-5-iodo-N-(4-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O3/c14-12-6-1-8(15)7-11(12)13(18)16-9-2-4-10(5-3-9)17(19)20/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXAWGDBKBBNEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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